1,1',1''-(1,3,5-Trithiane-2,4,6-triyl)triprop-1-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(1,3,5-Trithiane-2,4,6-triyl)triprop-1-en-2-ol is a chemical compound with the molecular formula C₁₂H₁₈O₃S₃ and a molecular weight of 306.465 g/mol It is characterized by a trithiane ring structure with three prop-1-en-2-ol groups attached to it
Vorbereitungsmethoden
The synthesis of 1,1’,1’'-(1,3,5-Trithiane-2,4,6-triyl)triprop-1-en-2-ol involves the reaction of formaldehyde with hydrogen sulfide to form 1,3,5-trithiane . The trithiane ring is then functionalized with prop-1-en-2-ol groups through a series of reactions involving organolithium reagents and alkylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1,1’,1’'-(1,3,5-Trithiane-2,4,6-triyl)triprop-1-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiols.
Substitution: The trithiane ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include organolithium reagents, alkyl halides, and oxidizing agents. Major products formed from these reactions include alkylated trithianes, sulfoxides, and sulfones.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(1,3,5-Trithiane-2,4,6-triyl)triprop-1-en-2-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-(1,3,5-Trithiane-2,4,6-triyl)triprop-1-en-2-ol involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s trithiane ring structure allows it to act as a masked source of formaldehyde, which can be released under specific conditions .
Vergleich Mit ähnlichen Verbindungen
1,1’,1’'-(1,3,5-Trithiane-2,4,6-triyl)triprop-1-en-2-ol can be compared with other trithiane derivatives such as:
1,3,5-Trithiane: The parent compound with a simpler structure and similar reactivity.
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A trimer of thioacetone with different substituents.
Trithioformaldehyde: Another trithiane derivative with distinct chemical properties
Eigenschaften
CAS-Nummer |
68227-77-0 |
---|---|
Molekularformel |
C12H18O3S3 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
(Z)-1-[4,6-bis[(E)-2-hydroxyprop-1-enyl]-1,3,5-trithian-2-yl]prop-1-en-2-ol |
InChI |
InChI=1S/C12H18O3S3/c1-7(13)4-10-16-11(5-8(2)14)18-12(17-10)6-9(3)15/h4-6,10-15H,1-3H3/b7-4-,8-5+,9-6+ |
InChI-Schlüssel |
WMXFCRSJGCGONI-OQMAIZNUSA-N |
Isomerische SMILES |
C/C(=C\C1SC(SC(S1)/C=C(/O)\C)/C=C(\O)/C)/O |
Kanonische SMILES |
CC(=CC1SC(SC(S1)C=C(C)O)C=C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.